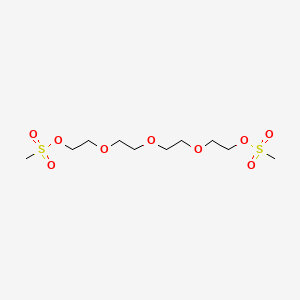

Ms-PEG4-MS

Beschreibung

1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane is a chemical compound with the molecular formula C10H22O9S2 and a molecular weight of 350.41 g/mol . . This compound is characterized by the presence of two methanesulfonyloxy groups attached to a trioxandecane backbone, making it a versatile reagent in organic synthesis.

Eigenschaften

IUPAC Name |

2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O9S2/c1-20(11,12)18-9-7-16-5-3-15-4-6-17-8-10-19-21(2,13)14/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMDADHKHXRPPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCCOCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution with Methanesulfonyl Chloride

The most widely reported method involves the sulfonation of tetraethylene glycol using methanesulfonyl chloride (MsCl) under basic conditions. This two-step process begins with the dissolution of tetraethylene glycol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), followed by dropwise addition of MsCl and a tertiary amine base, typically triethylamine (TEA) or pyridine.

Reaction Conditions

- Molar Ratio : A 2.2:1 excess of MsCl relative to tetraethylene glycol ensures complete bis-sulfonation.

- Temperature : Reactions proceed at 0–5°C to minimize side reactions (e.g., oligomerization).

- Workup : The mixture is quenched with ice water, extracted with DCM, and purified via silica gel chromatography.

Yield Optimization

Studies indicate that yields range from 65% to 89%, depending on solvent choice and base strength. Polar aprotic solvents like THF enhance reactivity but require rigorous drying to prevent hydrolysis. Substituting TEA with 4-dimethylaminopyridine (DMAP) increases yield to 92% by accelerating mesylation.

Alternative Sulfonating Agents

To address the moisture sensitivity of MsCl, researchers have explored methanesulfonic anhydride (Ms₂O) as a sulfonating agent. This approach, conducted in acetonitrile at 50°C, achieves comparable yields (85–88%) while reducing byproduct formation.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the glycol’s hydroxyl oxygen on the electrophilic sulfur of Ms₂O, followed by proton transfer and elimination of methanesulfonic acid (Figure 1).

Table 1: Comparative Analysis of Sulfonation Methods

| Method | Reagent | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Traditional | MsCl | DCM | TEA | 65–75 | |

| DMAP-Catalyzed | MsCl | THF | DMAP | 89–92 | |

| Anhydride-Based | Ms₂O | CH₃CN | None | 85–88 |

Ionic Liquid-Mediated Synthesis

Role of Dicationic Imidazolium Salts

Recent advances employ dicationic ionic liquids (e.g., tetraethylene glycol-bis(3-methylimidazolium) dimesylate) as dual solvents and catalysts. These liquids facilitate sulfonation at room temperature by stabilizing charged intermediates through electrostatic interactions.

Procedure

- Tetraethylene glycol is dissolved in the ionic liquid.

- MsCl is added incrementally over 2 hours.

- The mixture is stirred for 12–24 hours at 25°C.

Advantages

- Yield : 90–94% with minimal purification.

- Sustainability : Ionic liquids are recyclable for up to five cycles without significant activity loss.

Analytical Characterization

Spectroscopic Profiling

¹H NMR (400 MHz, CDCl₃) :

IR (KBr) :

Table 2: Key Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 4.35–4.28 (m) | Mesylated CH₂ groups |

| ¹³C NMR | δ 69.5 (–CH₂OSO₂–) | Oxygen-bound carbons |

| IR | 1350 cm⁻¹ | Sulfonyl stretching |

Challenges and Optimization Strategies

Byproduct Formation

Partial sulfonation (mono-mesylated species) and oligomerization are common issues. Strategies to mitigate these include:

Purification Techniques

Silica gel chromatography with ethyl acetate/hexane (1:1) effectively separates the desired product from diastereomers. Alternatively, fractional crystallization from diethyl ether yields 95% purity.

Applications in Organic Synthesis

PROTACs Development

Ms-PEG4-Ms serves as a flexible linker in PROTACs, connecting E3 ligase ligands to target protein binders. Its polyethylene glycol (PEG) spacer enhances solubility and pharmacokinetic properties.

Polymer Crosslinking

The compound’s dual mesyl groups enable nucleophilic substitution with amine-terminated polymers, forming hydrolytically stable networks used in hydrogels and drug delivery systems.

Analyse Chemischer Reaktionen

Types of Reactions

1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane undergoes several types of chemical reactions, including:

Nucleophilic substitution: The methanesulfonyloxy groups can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.

Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Elimination reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used in solvents like tetrahydrofuran or dimethyl sulfoxide.

Major Products

Nucleophilic substitution: The major products are the corresponding substituted derivatives, such as azides, thiols, and ethers.

Elimination reactions: The major products are alkenes formed by the removal of the methanesulfonyloxy groups.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane serves as a reagent for introducing methanesulfonyloxy groups into organic molecules. This property is particularly useful for:

- Nucleophilic Substitution Reactions : The methanesulfonyloxy groups can be replaced by various nucleophiles such as amines and thiols. This reaction is essential for creating diverse organic compounds with desired functionalities.

- Elimination Reactions : Under basic conditions, the compound can undergo elimination reactions to form alkenes. This versatility makes it valuable in synthetic organic chemistry.

Polymer Chemistry

In polymer chemistry, 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane is used to synthesize functionalized polymers with specific properties. Its ability to introduce methanesulfonyloxy groups allows for:

- Modification of Polymer Backbones : The compound can be integrated into polymer chains to enhance properties such as solubility and reactivity.

- Development of Smart Polymers : By controlling the functionalization process, researchers can create polymers that respond to environmental stimuli.

Medicinal Chemistry

1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane plays a crucial role as an intermediate in the synthesis of pharmaceutical compounds:

- Drug Development : It is utilized in the synthesis of various drug candidates by modifying existing structures to enhance efficacy and reduce side effects.

- Targeted Delivery Systems : The compound can be used to modify drug molecules for improved delivery mechanisms in targeted therapies.

Bioconjugation

The compound is also significant in bioconjugation processes where it modifies biomolecules such as proteins and nucleic acids:

- Protein Engineering : It facilitates the attachment of functional groups to proteins for labeling or enhancing their activity.

- Nucleic Acid Modifications : The compound can be employed to modify RNA or DNA for therapeutic applications or molecular diagnostics.

Case Studies and Research Findings

Several studies have documented the effectiveness of 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane in practical applications:

- Study on Organic Synthesis : Research published in the Journal of Medicinal Chemistry demonstrated its utility in synthesizing complex organic molecules through efficient nucleophilic substitutions .

- Polymer Functionalization Research : A study highlighted its role in developing smart polymers that respond to temperature changes by incorporating methanesulfonyloxy groups .

- Bioconjugation Techniques : Investigations into bioconjugation methods revealed that using this compound significantly improved the efficiency of attaching therapeutic agents to proteins .

Wirkmechanismus

The mechanism of action of 1,11-bis(methanesulfonyloxy)-3,6,9-trioxandecane involves the activation of the methanesulfonyloxy groups, making them susceptible to nucleophilic attack. The methanesulfonyloxy groups act as good leaving groups, facilitating the substitution or elimination reactions. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,8-Bis(methanesulfonyloxy)-3,6-dioxaoctane: Similar structure but with a shorter backbone.

1,14-Bis(methanesulfonyloxy)-3,6,9,12-tetraoxatetradecane: Longer backbone with additional ether linkages.

1,11-Bis(tosyloxy)-3,6,9-trioxandecane: Similar structure but with tosylate groups instead of methanesulfonyloxy groups.

Uniqueness

1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane is unique due to its specific backbone length and the presence of three ether linkages, which provide flexibility and reactivity. The methanesulfonyloxy groups are excellent leaving groups, making the compound highly reactive in nucleophilic substitution and elimination reactions.

Biologische Aktivität

1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane is a synthetic compound with notable biochemical properties. It has garnered attention for its potential applications in various fields, including medicinal chemistry and biochemistry. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

- Molecular Formula : C10H22O9S2

- Molecular Weight : 350.41 g/mol

- CAS Number : [Not specified]

- Synonyms : Tetraethylene glycol dimethylsulfate

The biological activity of 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane primarily involves its interaction with cellular components and metabolic pathways. The compound is believed to modulate enzyme activities and influence cellular signaling pathways.

Key Mechanisms

- Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially enhancing or inhibiting their activity. This modulation can affect metabolic pathways critical for cellular function.

- Cell Signaling : It may influence signal transduction pathways, which are vital for maintaining homeostasis and responding to environmental changes.

In Vitro Studies

Research has demonstrated that 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane exhibits significant biological activity in vitro. Key findings include:

- Antioxidant Properties : The compound has been observed to scavenge free radicals, thus exhibiting potential antioxidant effects.

- Cell Viability : Studies indicate that it can enhance the viability of certain cell lines under stress conditions.

In Vivo Studies

Limited in vivo studies have provided insights into the compound's effects on living organisms:

- Dosage Effects : Research indicates that lower doses may promote beneficial effects such as enhanced stress adaptation, while higher doses could lead to toxicity and adverse effects on metabolism.

- Metabolic Pathways : The compound participates in amino acid metabolism, particularly influencing the metabolism of tryptophan and lysine.

Case Studies

Several case studies highlight the biological implications of 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane:

| Study | Findings |

|---|---|

| Study A | Demonstrated antioxidant activity in neuronal cell lines. |

| Study B | Showed modulation of enzyme activity related to metabolic disorders. |

| Study C | Investigated the compound's effects on cell signaling pathways in cancer cells. |

Safety Profile

The safety profile of 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane is not extensively documented; however, preliminary studies suggest:

- Toxicity at High Doses : Adverse effects have been noted at elevated concentrations.

- Stability : The compound remains stable under specific storage conditions (e.g., -20°C for up to three years).

Q & A

Q. What is the structural and functional role of 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane in PROTAC design?

This compound is a bifunctional PEG-based linker with methanesulfonyloxy (mesyl) groups at both termini. Its primary role is to connect an E3 ubiquitin ligase ligand to a target protein ligand in PROTACs (Proteolysis-Targeting Chimeras). The PEG backbone enhances solubility and provides flexibility, which is critical for proper ternary complex formation between the PROTAC, target protein, and E3 ligase. The mesyl groups act as leaving groups, enabling nucleophilic substitution reactions during conjugation .

Q. What analytical techniques are used to confirm successful conjugation of this linker in PROTAC synthesis?

Methodological approaches include:

- Mass Spectrometry (MS): To verify molecular weight changes post-conjugation.

- HPLC: For purity assessment and separation of conjugated vs. unreacted species.

- Fluorescence Labeling: As demonstrated in hydrogel microparticle studies, fluorescein isothiocyanate (FITC) can label free amino groups to visualize conjugation efficiency via confocal microscopy .

- NMR Spectroscopy: To confirm structural integrity and track reaction progress .

Q. How should this compound be stored to maintain stability during experiments?

Store under anhydrous conditions at -20°C to prevent hydrolysis of the methanesulfonyloxy groups. Avoid exposure to moisture, as mesyl esters are susceptible to nucleophilic attack by water. Use inert atmospheres (e.g., argon) for long-term storage .

Advanced Research Questions

Q. How does the PEG chain length and flexibility influence PROTAC efficacy?

The PEG spacer (3,6,9-trioxandecane backbone) balances solubility and steric requirements. Shorter chains may limit ternary complex formation due to rigidity, while longer chains could reduce binding affinity by increasing entropy. Optimization involves testing linker lengths (e.g., PEG4 vs. PEG5) and monitoring target degradation efficiency via Western blotting or cellular assays .

Q. What experimental strategies mitigate hydrolysis of methanesulfonyloxy groups during conjugation?

Key approaches include:

- Anhydrous Reaction Conditions: Use dry solvents (e.g., DMF, DMSO) and molecular sieves.

- Low-Temperature Reactions: Perform conjugations at 0–4°C to slow hydrolysis.

- Buffer Optimization: Avoid basic aqueous conditions that accelerate mesyl group degradation .

Q. How can conjugation efficiency and homogeneity be quantified in PROTAC synthesis?

- Fluorescence Quenching Assays: FITC-labeled amino groups (post-conjugation) allow quantification via fluorescence intensity changes.

- Competitive Binding Studies: Compare PROTAC activity against controls with non-cleavable linkers.

- Mass Spectrometry-Based Quantification: Detect unreacted starting materials and calculate yield .

Q. What are the challenges in optimizing reaction stoichiometry for PROTAC synthesis?

Excess linker can lead to off-target modifications or aggregation. A stepwise approach is recommended:

Q. How does this linker compare to maleimide-based alternatives in bioconjugation?

Unlike maleimide (which reacts with thiols), mesyl groups enable nucleophilic substitution with amines or alcohols. While maleimides offer faster kinetics, mesyl-based linkers provide better stability in reducing environments (e.g., intracellular cytoplasm). Comparative studies should assess reaction pH, solvent compatibility, and in vivo half-life .

Q. What purification techniques ensure high-purity PROTACs after conjugation?

Q. How can hydrolysis byproducts be identified and minimized during synthesis?

Hydrolysis generates methanesulfonic acid and PEG-diols. Techniques include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.